Peniterphenyl A
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Overview
Description
Peniterphenyl A is a natural product derived from a deep-sea Penicillium species. It is a member of the p-terphenyl family and has shown significant antiviral activity, particularly against herpes simplex virus types 1 and 2 (HSV-1/2). This compound has garnered attention due to its unique mechanism of action and potential as a lead compound for antiviral drug development .
Preparation Methods
Peniterphenyl A is typically isolated from the fermentation broth of the deep-sea-derived Penicillium species SCSIO41030. The isolation process involves several steps, including solvent extraction, chromatographic separation, and purification using high-performance liquid chromatography (HPLC). The structure of this compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS).
Chemical Reactions Analysis
Peniterphenyl A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions are quinones, hydroquinones, and substituted derivatives .
Scientific Research Applications
Peniterphenyl A has several scientific research applications:
Chemistry: It serves as a model compound for studying the chemical behavior of p-terphenyl derivatives.
Biology: this compound is used to study the interaction between small molecules and viral proteins.
Medicine: Due to its antiviral properties, this compound is being investigated as a potential therapeutic agent against HSV-1/2.
Industry: This compound and its derivatives are explored for their potential use in the development of antiviral coatings and materials
Mechanism of Action
Peniterphenyl A exerts its antiviral effects by directly interacting with the envelope glycoprotein D of HSV-1/2. This interaction interferes with the virus’s ability to adsorb and fuse with the host cell membrane, thereby blocking viral entry into the cells. This mechanism is distinct from that of nucleoside analogues like acyclovir, which inhibit viral DNA replication .
Comparison with Similar Compounds
Peniterphenyl A is unique among p-terphenyl derivatives due to its specific interaction with viral glycoprotein D. Similar compounds include:
Peniterphenyl B: Another p-terphenyl derivative with a 4,5-diphenyl-substituted 2-pyrone structure.
Sulochrin: A related compound with antiviral properties but different structural features.
Other p-terphenyl derivatives: These compounds also exhibit antiviral activity but may have different mechanisms of action and target different viral proteins
This compound stands out due to its low cytotoxicity and high specificity for HSV-1/2, making it a promising candidate for further development as an antiviral agent.
Properties
Molecular Formula |
C19H14O6 |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-methoxydibenzofuran-1,7,8-triol |
InChI |
InChI=1S/C19H14O6/c1-24-19-11(9-2-4-10(20)5-3-9)7-16-17(18(19)23)12-6-13(21)14(22)8-15(12)25-16/h2-8,20-23H,1H3 |
InChI Key |
FLAPMGRYQNUMDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3=CC=C(C=C3)O)OC4=CC(=C(C=C42)O)O)O |
Origin of Product |
United States |
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